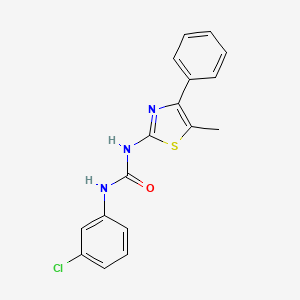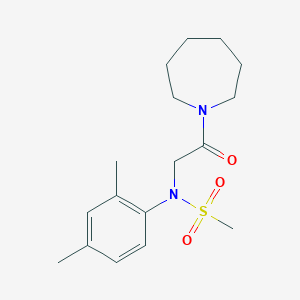![molecular formula C22H19N3O B5863765 N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide, also known as MBBA, is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. MBBA has been found to exhibit promising activity against various biological targets, making it a valuable tool for investigating the underlying mechanisms of various diseases. In
Scientific Research Applications
N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide has been found to exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties. It has been studied for its potential use in treating various diseases, including cancer, HIV, and Alzheimer's disease. This compound has also been used as a tool in drug discovery, as it can be used to screen for potential drug candidates.
Mechanism of Action
The mechanism of action of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. This compound has been found to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. This compound has also been shown to have anti-inflammatory activity, which may help reduce inflammation and associated symptoms.
Advantages and Limitations for Lab Experiments
One advantage of using N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide in lab experiments is its wide range of biological activities, which make it a valuable tool for investigating various disease processes. Another advantage is its relatively simple synthesis method, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide. One area of interest is its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. Another area of interest is its potential use in treating viral infections, such as HIV and hepatitis C, as it has been shown to inhibit the activity of viral enzymes involved in replication. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery.
Conclusion
In conclusion, this compound is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. Its wide range of biological activities, relatively simple synthesis method, and potential use in drug discovery make it a valuable tool for investigating various disease processes. However, further research is needed to fully understand its mechanism of action and potential applications in treating various diseases.
Synthesis Methods
The synthesis of N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide involves the condensation of 4-methylbenzylamine with o-phenylenediamine in the presence of acetic acid. The resulting product is then treated with benzoyl chloride to form this compound. The overall yield of this process is around 40%, making it a relatively efficient method for synthesizing this compound.
properties
IUPAC Name |
N-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-16-11-13-17(14-12-16)15-25-20-10-6-5-9-19(20)23-22(25)24-21(26)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFJXERUPRGNCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5863692.png)

![4-bromo-1,3-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5863699.png)

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,7-dimethyl-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5863728.png)

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)

